3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C₁₃H₉FN₂OS₂ and a molecular weight of 292.35 g/mol . This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a cyanomethylsulfanyl moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyanomethylsulfanyl group: This step involves the reaction of a thiophene derivative with a cyanomethylsulfanyl reagent under controlled conditions.
Attachment of the fluorophenyl group: This is typically done through a substitution reaction, where a suitable fluorophenyl derivative is introduced to the intermediate compound.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown promise.
Mechanism of Action
The mechanism of action of 3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide can be compared with other similar compounds, such as:
3-[(cyanomethyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
3-[(cyanomethyl)sulfanyl]-N-(4-bromophenyl)-2-thiophenecarboxamide:
3-[(cyanomethyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide: The methyl group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorine atom, which can enhance its biological activity and stability.
Properties
IUPAC Name |
3-(cyanomethylsulfanyl)-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c14-9-1-3-10(4-2-9)16-13(17)12-11(5-7-19-12)18-8-6-15/h1-5,7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXFUVDTRNCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.